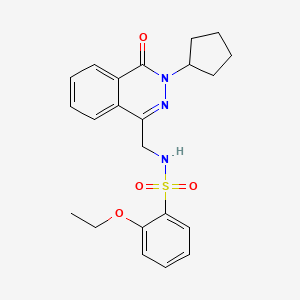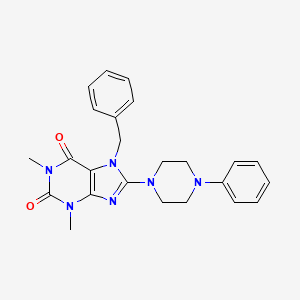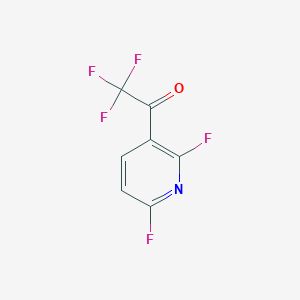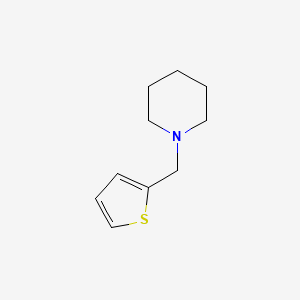![molecular formula C13H17N3O B2756113 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 103026-49-9](/img/structure/B2756113.png)
7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Mechanism of Action
Target of Action
The primary target of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is Lck , a Src family tyrosine kinase . Lck plays a crucial role in T-cell receptor signaling and is involved in the development and activation of T-cells .
Mode of Action
As a potent and selective inhibitor of Lck, this compound binds to the kinase domain of Lck, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways, leading to changes in T-cell function .
Biochemical Pathways
The inhibition of Lck affects the T-cell receptor signaling pathway. This pathway is critical for T-cell activation, proliferation, and differentiation. By inhibiting Lck, the compound can modulate immune responses .
Result of Action
The inhibition of Lck by this compound leads to modulation of T-cell function. This can result in altered immune responses, which may be beneficial in conditions where immune modulation is desired .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-bromopyrimidine.
Substitution Reaction: The first step involves a substitution reaction with cyclopentylamine to form 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine.
Sonogashira Coupling: This intermediate undergoes a Sonogashira coupling reaction to form 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]-2-propyn-1-ol.
Cyclization: The compound is then cyclized in the presence of tetrabutylammonium fluoride in tetrahydrofuran to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: TEMPO and sodium chlorite are commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .
Scientific Research Applications
7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of selective cyclin-dependent kinase (CDK) inhibitors, which are important in cancer therapy.
Biological Studies: The compound is studied for its antiproliferative activity against various cancer cell lines.
Chemical Biology: It serves as a tool compound for studying cellular pathways and mechanisms involving CDKs and other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor used in breast cancer treatment.
Palbociclib: Another CDK4/6 inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar structure but different biological activity.
Uniqueness
7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological properties and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
7-cyclopentyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-9(2)16(10-5-3-4-6-10)12-11(8)13(17)15-7-14-12/h7,10H,3-6H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXYEXGOQRXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
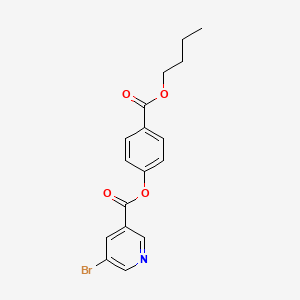
![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)
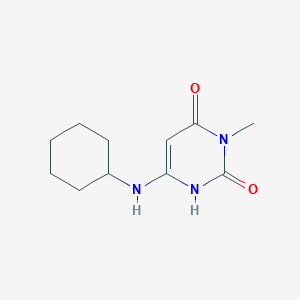
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)
![2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2756041.png)
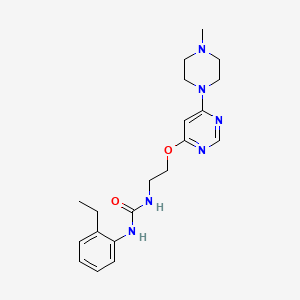

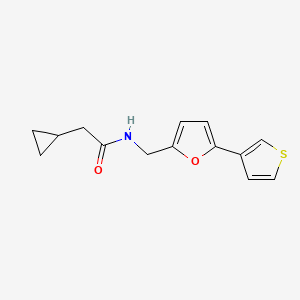
![Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B2756048.png)
